(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol
Description
Properties
IUPAC Name |
(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3OS/c11-10(12,13)9(14)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,14H/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYSUEKROXOKQO-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)[C@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophenol and suitable precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Reduction to Ethan-1-ol: The final step involves the reduction of the intermediate compound to yield the desired ethan-1-ol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethan-1-ol group to yield various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted benzothiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of benzothiophene compounds exhibit anticancer properties. For instance, studies have demonstrated that similar structures can inhibit tumor growth in various cancer cell lines. The trifluoroethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. The presence of the benzothiophene ring is known to contribute to the inhibition of bacterial growth. A study showed that compounds with similar structures displayed significant activity against both Gram-positive and Gram-negative bacteria.
Materials Science Applications
Polymer Chemistry
(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol serves as a valuable building block in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Fluorinated Materials
The trifluoroethyl group imparts unique properties such as low surface energy and chemical resistance, making it suitable for applications in coatings and sealants. Fluorinated polymers derived from this compound are used in various industrial applications due to their durability and resistance to solvents.
Environmental Science Applications
Pollutant Degradation
Research has indicated that compounds similar to this compound can facilitate the degradation of environmental pollutants. Studies suggest that these compounds can be utilized in bioremediation processes to break down harmful substances in contaminated soils and water systems.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of benzothiophene derivatives. The research demonstrated that specific modifications to the benzothiophene structure significantly enhanced cytotoxicity against breast cancer cell lines. The addition of a trifluoroethyl group was found to improve the selectivity towards cancer cells while reducing toxicity to normal cells.
Case Study 2: Antimicrobial Efficacy
In an investigation reported by Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial properties of various benzothiophene derivatives. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antimicrobial agents.
Mechanism of Action
The mechanism of action of (1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the 2,2,2-trifluoroethan-1-ol core but differ in aromatic substituents or stereochemistry:
Physicochemical Properties
- Lipophilicity : The benzothiophene derivative exhibits higher lipophilicity (logP ~2.8, estimated) compared to pyridinyl (logP ~1.5) or cyclopropyl analogs (logP ~1.3), enhancing BBB permeability .
- Acidity: The trifluoroethanol group has a pKa of ~12, making it a weaker acid than carboxylic acids (pKa ~4–5) but stronger than non-fluorinated alcohols .
- Stereochemical Impact : The (1R)-configuration in the target compound and its pyridinyl analog () ensures enantioselective interactions, critical for binding to chiral biological targets.
Key Research Findings
- Bioisosteric Utility : 2,2,2-Trifluoroethan-1-ol mimics carboxylic acids in hydrogen-bonding interactions while offering superior pharmacokinetic profiles .
- Thermodynamic Stability: Hydration equilibrium of trifluoromethylketones under physiological conditions limits their utility compared to trifluoroethanols .
- Market Availability : The target compound is less commercially available than simpler analogs like 1-cyclopropyl-TFA-1-ol, reflecting synthetic challenges .
Biological Activity
(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol is a synthetic organic compound notable for its complex structure, which includes a benzothiophene moiety and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities and applications in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C10H7F3OS |
| Molar Mass | 232.22 g/mol |
| Density | 1.446 g/cm³ |
| Boiling Point | 324.9 °C |
| pKa | 11.79 |
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for further biological evaluation.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The trifluoromethyl group plays a crucial role in increasing binding affinity to target sites, which may lead to modulation of enzyme activity or receptor signaling pathways .
Potential Therapeutic Applications
Research indicates that this compound may exhibit various pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by interfering with cell proliferation mechanisms.
- Anti-inflammatory Effects : There is evidence that it may reduce inflammation by modulating pro-inflammatory cytokine production.
- Neuroprotective Properties : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis.
Case Studies
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on human cancer cell lines, researchers found that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study utilized MTT assays to determine cell viability and concluded that the compound induces apoptosis through caspase activation .
Case Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with this compound resulted in a marked reduction in paw swelling and inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1R)-1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol | Benzothiophene ring at position 2 | Moderate anticancer activity |
| (1R)-1-(1-benzothiophen-4-yl)-2,2,2-trifluoroethan-1-ol | Benzothiophene ring at position 4 | Limited anti-inflammatory effects |
| (1R)-1-(1-benzofuran-3-yl)-2,2,2-trifluoroethan-1-ol | Benzofuran instead of benzothiophene | Neuroprotective properties |
The distinct positioning of the benzothiophene ring in this compound contributes to its unique biological profile compared to others .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol, and how can enantiomeric purity be ensured?
- Answer : A multi-step synthesis approach is typically employed. For example, benzothiophene derivatives can be functionalized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions. Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis, such as Sharpless epoxidation or enzymatic resolution. Chiral HPLC or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) is critical for verifying enantiomeric excess (e.e.) .
Q. How should researchers characterize the stereochemistry and structural integrity of this compound?
- Answer : Use a combination of ¹H/¹⁹F NMR and X-ray crystallography. For example, ¹⁹F NMR can resolve trifluoromethyl group splitting patterns (e.g., δ -77.35 ppm for analogous compounds), while X-ray diffraction confirms absolute configuration . Polarimetry ([α]D) and circular dichroism (CD) spectroscopy further validate stereochemical assignments.
Q. What solvent systems and reaction conditions optimize the stability of this alcohol during synthesis?
- Answer : Inert solvents like dry THF or dichloromethane under nitrogen/argon atmospheres prevent oxidation. Stabilizing the alcohol moiety requires avoiding strong acids/bases; instead, mild reagents (e.g., NaBH₄ for reductions) and low temperatures (0–5°C) are recommended .
Advanced Research Questions
Q. How do electronic effects of the benzothiophene and trifluoromethyl groups influence reactivity in cross-coupling reactions?
- Answer : The benzothiophene’s electron-rich aromatic system enhances electrophilic substitution, while the trifluoromethyl group acts as a strong electron-withdrawing group, directing regioselectivity. Computational studies (DFT) can model charge distribution, and kinetic experiments (e.g., Hammett plots) quantify substituent effects .
Q. What contradictions exist in reported spectral data for similar trifluoroethanol derivatives, and how can they be resolved?
- Answer : Discrepancies in ¹H NMR chemical shifts (e.g., δ 5.28 ppm vs. 7.34 ppm for analogous alcohols) may arise from solvent polarity or hydrogen bonding. Standardizing solvent systems (e.g., CDCl₃ vs. DMSO-d₆) and using high-field NMR (≥500 MHz) improves reproducibility .
Q. What strategies mitigate toxicity risks during in vitro biological assays involving this compound?
- Answer : Refer to safety data for structurally similar alcohols (e.g., 2-butoxyethan-1-ol), which highlight hemotoxicity risks. Use sub-cytotoxic concentrations (≤10 µM) validated via MTT assays and implement proper waste disposal protocols per EU-GHS/CLP guidelines .
Methodological Recommendations
- Stereochemical Analysis : Combine X-ray crystallography with Mosher ester derivatization to resolve ambiguities in chiral centers .
- Reaction Optimization : Employ Design of Experiments (DoE) to assess variables (catalyst loading, temperature) in asymmetric syntheses .
- Toxicity Screening : Use zebrafish embryo models for rapid in vivo toxicity profiling before mammalian studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
